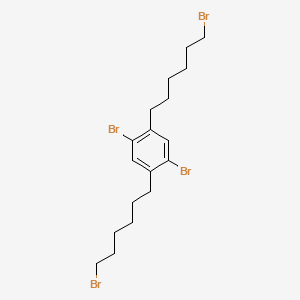
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two bromine atoms and two 6-bromohexyl groups at the 1,4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in their structure and function.
Hydrophobic Interactions: The hydrophobic nature of the benzene ring and the alkyl chains can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains bromomethyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-dimethoxybenzene: Features methoxy groups instead of 6-bromohexyl groups.
Uniqueness
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is unique due to the presence of long 6-bromohexyl chains, which impart distinct physical and chemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
CAS No. |
154716-05-9 |
|---|---|
Molecular Formula |
C18H26Br4 |
Molecular Weight |
562.0 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(6-bromohexyl)benzene |
InChI |
InChI=1S/C18H26Br4/c19-11-7-3-1-5-9-15-13-18(22)16(14-17(15)21)10-6-2-4-8-12-20/h13-14H,1-12H2 |
InChI Key |
DJMVEIWZDWRRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CCCCCCBr)Br)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


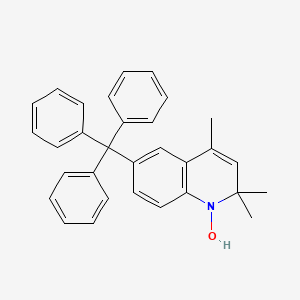
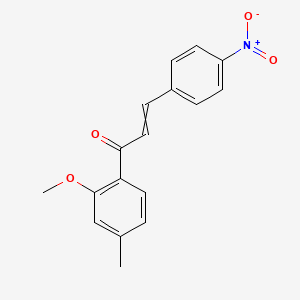
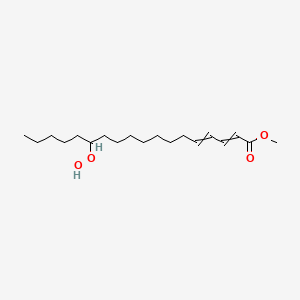
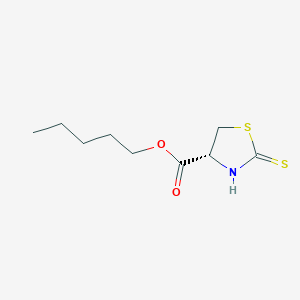
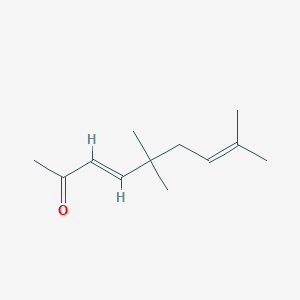
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
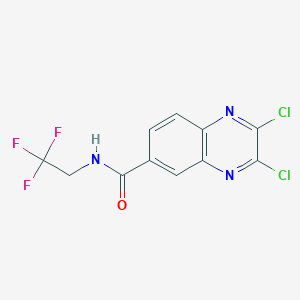
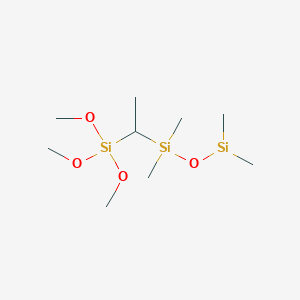
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
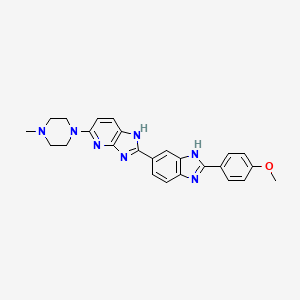
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
